molecular formula C13H24N3O3PS B13842143 Pirimiphos Ethyl-d10

Pirimiphos Ethyl-d10

Cat. No.: B13842143
M. Wt: 343.45 g/mol
InChI Key: TZBPRYIIJAJUOY-UBKUIAMUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pirimiphos Ethyl-d10 is a deuterated analog of Pirimiphos-ethyl, an organophosphate insecticide. The compound is labeled with deuterium, which is a stable isotope of hydrogen. This labeling is often used in scientific research to trace the compound in various reactions and processes. This compound has the molecular formula C₁₃H₁₄D₁₀N₃O₃PS and a molecular weight of 343.45 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pirimiphos Ethyl-d10 involves the incorporation of deuterium atoms into the molecular structure of Pirimiphos-ethyl. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions can vary, but typically involve the use of deuterated ethanol or other deuterated compounds as starting materials .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated raw materials and optimized reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Pirimiphos Ethyl-d10, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce various oxygenated derivatives, while reduction can yield deuterated alcohols or amines .

Scientific Research Applications

Pirimiphos Ethyl-d10 is widely used in scientific research due to its labeled deuterium atoms, which make it an excellent tracer in various studies. Some of its applications include:

Mechanism of Action

Pirimiphos Ethyl-d10 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of nerve cells, which can cause paralysis and death in insects. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission .

Comparison with Similar Compounds

Pirimiphos Ethyl-d10 is similar to other organophosphate insecticides, such as:

This compound is unique due to its deuterium labeling, which makes it particularly useful in scientific research for tracing and studying various processes.

Properties

Molecular Formula

C13H24N3O3PS

Molecular Weight

343.45 g/mol

IUPAC Name

4-[bis(1,1,2,2,2-pentadeuterioethoxy)phosphinothioyloxy]-N,N-diethyl-6-methylpyrimidin-2-amine

InChI

InChI=1S/C13H24N3O3PS/c1-6-16(7-2)13-14-11(5)10-12(15-13)19-20(21,17-8-3)18-9-4/h10H,6-9H2,1-5H3/i3D3,4D3,8D2,9D2

InChI Key

TZBPRYIIJAJUOY-UBKUIAMUSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=NC(=NC(=C1)C)N(CC)CC)OC([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCN(CC)C1=NC(=CC(=N1)OP(=S)(OCC)OCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.